molecular formula C14H10N2O3S B6423011 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol CAS No. 1087648-20-1

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

Cat. No.: B6423011
CAS No.: 1087648-20-1
M. Wt: 286.31 g/mol
InChI Key: VIUJLSIFEYAIOM-UHFFFAOYSA-N
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Description

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is a synthetic small molecule based on the 3-aminothieno[2,3-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry . This compound is furnished as a high-purity solid, intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any form of human or veterinary use. The core 3-aminothieno[2,3-b]pyridine structure has been identified as a privileged framework in drug discovery. Scientific studies on closely related analogs have demonstrated promising and potent biological activities, suggesting this class of compounds holds substantial research value . For instance, certain 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have shown exceptional analgesic (pain-relieving) activity in preclinical models, with some compounds exhibiting potency dozens of times greater than the reference standard sodium metamizole . The mechanism of action for this activity is an active area of investigation. Furthermore, other derivatives within this chemical series have displayed potent anti-tubercular properties , showing activity against Mycobacterium tuberculosis . Research indicates that some compounds in this series may exert their effects by targeting the essential bacterial type I signal peptidase (LepB), a novel mechanism that could be exploited to combat drug-resistant strains . The presence of the catechol moiety (the 1,2-diol benzene group) in this specific compound may confer unique physicochemical properties and potential for metal chelation or interaction with additional biological targets. Researchers can leverage this building block to explore structure-activity relationships (SAR), develop novel therapeutic agents for pain and infectious diseases, and investigate its precise mechanism of action.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUJLSIFEYAIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

The construction of the thieno[2,3-b]pyridine core frequently begins with palladium-mediated Suzuki-Miyaura couplings. As demonstrated in Scheme 2 of source, 2,6-dichloronicotinonitrile (8 ) undergoes selective coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in refluxing dioxane (Δ = 110°C, 16 h). This generates monosubstituted intermediates (9a–c ) alongside disubstituted byproducts, which are challenging to separate chromatographically. A critical advancement involves carrying forward the crude mixture to subsequent SₙAr reactions, where ethyl thioglycolate and triethylamine (3 equiv) in DMF at 80°C induce thioether formation. Intramolecular cyclization then proceeds spontaneously under these conditions, yielding ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates (10a–d ) in 68–74% yield over two steps.

Table 1: Key Reaction Parameters for Thienopyridine Core Synthesis

StepReagents/ConditionsYield (%)Selectivity (mono:di)
Suzuki CouplingPd(PPh₃)₄, dioxane, Δ 16 h85–923:1 to 5:1
SₙAr CyclizationEtSHCH₂CO₂Et, Et₃N, DMF, 80°C, 4 h68–74>95%
Microwave CyclizationYb(OTf)₃, SiO₂, MW 300 W, 5 min75–89>99%

Microwave-Enhanced Ring Closure

Source details a solvent-free protocol using ytterbium(III) triflate (5 mol%) adsorbed on silica gel. Irradiating 2-amino-3-thiophenecarbonitriles (25 ) with ketones (26 ) at 300 W for 5 minutes induces cyclocondensation via putative 1,5-electrocyclic ring closure. This method achieves 75–89% isolated yields of 3-aminothieno[2,3-b]pyridines (27 ) with minimal byproducts, surpassing conventional thermal methods (45–62% yields, 8–12 h). Kinetic studies reveal a 40-fold rate enhancement under microwave conditions due to dipolar polarization of the Yb–substrate complex.

Functionalization of the Thienopyridine Core

Carboxylic Acid Activation and Amide Coupling

Hydrolysis of ethyl esters (10a–d ) occurs under basic conditions (4 M NaOH, EtOH/H₂O 1:1, Δ 70°C, 2 h), yielding carboxylic acids that are subsequently coupled with amines using HATU (1.2 equiv) and DIPEA (3 equiv) in anhydrous DMF (Scheme 2,). This step introduces structural diversity at the C2 position, with secondary amides (11a–d ) and tertiary amides (11e,f ) formed in 82–94% yields. Crucially, sterically hindered amines like N-Boc-piperazine require extended reaction times (24 h vs. 6–8 h for primary amines).

Regioselective Benzoyl Group Introduction

The 3,4-dihydroxybenzoyl moiety is installed via Friedel-Crafts acylation using AlCl₃ (2.5 equiv) in dichloromethane at 0°C (Scheme 4,). Protection of the diol as its bis-TBS ether (TBSCl, imidazole, DMF, 85%) prior to acylation prevents unwanted side reactions. Deprotection with TBAF in THF (0°C to rt, 2 h) restores the phenolic groups, yielding the target compound in 71% overall yield from the acyl chloride intermediate.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Synthetic Pathways

MethodTotal StepsOverall Yield (%)Purity (HPLC)Energy Input (kJ/mol)
Classical SₙAr628–3492–954800
MW-Assisted Cyclization441–5398–991200
One-Pot Tandem338–4589–91900

The microwave-assisted route reduces energy consumption by 75% compared to classical methods while improving yields through suppressed decomposition pathways. However, scalability remains challenging due to the limited penetration depth of microwaves in batch reactors. Recent advances in continuous-flow MW systems (source, 2025 data) address this by enabling kilogram-scale production with 89% throughput efficiency.

Mechanistic Insights into Key Transformations

Palladium-Mediated C–S Bond Formation

DFT calculations (B3LYP/6-311+G**) on the SₙAr step reveal a two-stage mechanism: (1) nucleophilic attack by the thiolate at C2 of the pyridine ring (ΔG‡ = 18.7 kcal/mol), followed by (2) ring closure via C4–S bond formation (ΔG‡ = 12.3 kcal/mol). The electron-withdrawing cyano group at C3 accelerates the process by stabilizing the Meisenheimer intermediate through resonance (-N≡C–Ar interaction).

Solvent Effects in Amide Coupling

Kinetic profiling of HATU-mediated couplings shows reaction rates in DMF exceed those in DCM by 3.2-fold (k = 0.42 min⁻¹ vs. 0.13 min⁻¹). This arises from DMF’s ability to stabilize the active HATU–carboxylate complex through dipole–dipole interactions, as confirmed by DOSY NMR (Δδ = 0.78 ppm for complex vs. 0.32 ppm in DCM).

Industrial-Scale Optimization Challenges

Byproduct Management

The major byproduct in large-scale syntheses is the regioisomeric thieno[3,2-b]pyridine derivative (8–12%), formed via competing C5–S bond closure during cyclization. Introduction of a bulky directing group (–OMes at C6) suppresses this pathway by sterically hindering the alternative transition state (TS), reducing regioisomer formation to <2%.

Green Chemistry Considerations

Lifecycle assessment (LCA) comparing classical and MW routes shows:

  • 64% reduction in E-factor (from 32 to 11.5 kg waste/kg product)

  • 89% lower cumulative energy demand (CED) due to shorter reaction times

  • 55% reduction in PMI (Process Mass Intensity) through solvent-free steps

Emerging Technologies in Thienopyridine Synthesis

Photoredox Catalysis

Preliminary studies (source, 2025) demonstrate visible-light-mediated cyclizations using Ir(ppy)₃ (2 mol%) under blue LEDs (450 nm). This method achieves 78% yield of 10a at rt in 4 h, compared to 68% yield thermally. Mechanistic probes suggest a radical chain mechanism initiated by single-electron transfer (SET) from the excited Ir catalyst to the thioether precursor.

Enzymatic Desymmetrization

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic acylated intermediates (ee >99%, 45% yield). Molecular dynamics simulations reveal the enzyme’s oxyanion hole preferentially stabilizes the (R)-enantiomer through hydrogen bonding with the carbonyl oxygen (ΔΔG = 2.1 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydropyrido derivatives, while substitution reactions can yield various alkylated or acylated products .

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of thieno[2,3-b]pyridine, including the compound , exhibit strong antiparasitic activity. A study highlighted that related compounds showed significant inhibition of Plasmodium falciparum, the causative agent of malaria, with IC50 values in the low nanomolar range. This suggests that modifications to the thieno[2,3-b]pyridine structure can lead to enhanced antiplasmodial properties .

Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of various kinases, including LIMK1 and IκB kinases. These kinases are crucial in cellular signaling pathways that regulate cell division and apoptosis. By inhibiting these enzymes, the compound may offer therapeutic benefits in cancer treatment by preventing uncontrolled cell growth .

Case Study 1: Antimalarial Screening

In a high-throughput screening campaign, several thieno[2,3-b]pyridine derivatives were evaluated for their antimalarial activity. The results indicated that compounds with similar structural features to 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol demonstrated potent activity against Plasmodium species. This underscores the potential for developing new antimalarial therapies based on this scaffold .

Case Study 2: Cancer Therapeutics

A study focusing on kinase inhibitors found that thieno[2,3-b]pyridine derivatives could effectively inhibit cancer cell proliferation in vitro. The mechanism was attributed to the disruption of signaling pathways critical for tumor growth. This positions compounds like 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol as promising candidates for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol, we compare it with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Reference
4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol Thienopyridine + catechol 3-Amino, carbonyl linker Potential kinase inhibition
4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol) Catechol 2-Hydroxyethyl Antioxidant, anti-inflammatory
4-(2-Aminoethyl)benzene-1,2-diol (Dopamine) Catechol 2-Aminoethyl Neurotransmitter
4-(2-Methoxyethyl)benzene-1,2-diol (Compound 4a) Catechol 2-Methoxyethyl Synthetic intermediate
3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 24) Thienopyridine 3-Amino, methylcarboxamide Antimicrobial research

Key Observations

Catechol Derivatives: Hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol) and dopamine (4-(2-aminoethyl)benzene-1,2-diol) are natural and synthetic catechol derivatives with well-documented bioactivity. Hydroxytyrosol’s antioxidant properties stem from its phenolic hydroxyl groups , while dopamine’s ethylamine side chain enables neurotransmission .

Thienopyridine Analogs: Compound 24 (3-amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) shares the thienopyridine core but lacks the catechol group. Its carboxamide functionality improves solubility compared to the carboxylic acid analog . The target compound’s catechol moiety may confer redox activity, analogous to hydroxytyrosol, while the thienopyridine scaffold could enhance stability against metabolic degradation.

Synthetic Alkoxyethyl Derivatives :

  • Compounds 4a–4f (e.g., 4-(2-methoxyethyl)benzene-1,2-diol) feature alkoxyethyl chains instead of heterocyclic substituents. These derivatives exhibit high yields (83–98%) and liquid/solid states depending on alkyl chain length . Their simplicity contrasts with the target compound’s structural complexity, which may limit their pharmacological versatility.

Physicochemical and Spectroscopic Differences

  • Solubility: Alkoxyethyl derivatives () are likely more lipophilic than the target compound due to their nonpolar chains, whereas hydroxytyrosol and dopamine exhibit higher water solubility .
  • Spectroscopy: The target compound’s ¹H-NMR would show distinct aromatic signals for the thienopyridine (δ 6.5–8.5 ppm) and catechol (δ 6.0–7.0 ppm) moieties, differing from hydroxytyrosol’s simpler spectrum (δ 2.7 ppm for -CH₂OH) .

Research Implications

The hybrid structure of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol positions it as a promising candidate for drug discovery, combining the redox activity of catechols with the pharmacokinetic advantages of thienopyridines. Future studies should focus on:

  • Synthetic Optimization : Improving yield and purity using methods from .
  • Biological Screening : Evaluating antioxidant, antimicrobial, or kinase-inhibitory activity relative to hydroxytyrosol and dopamine .
  • Structure-Activity Relationships: Modifying the carbonyl linker or amino group to enhance target specificity.

Biological Activity

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thieno[2,3-b]pyridine core with a benzene-1,2-diol moiety, characterized by the presence of an amino group and a carbonyl group, which enhance its reactivity and biological interactions.

The primary target for 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . The interaction with CDK8 is thought to occur through inhibition , affecting critical pathways such as cell cycle regulation. Inhibition of CDK8 can lead to significant cellular outcomes, including cell cycle arrest and apoptosis , making this compound a candidate for cancer therapeutics.

Pharmacokinetics

Research indicates that similar compounds often exhibit good oral bioavailability. The pharmacokinetic profile of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol suggests it may also possess favorable absorption and distribution characteristics.

The compound undergoes various chemical reactions, making it versatile in synthetic applications:

Type of Reaction Description
Oxidation Can form oxidized derivatives under specific conditions. Common oxidizing agents include hypochlorite.
Reduction Functional groups can be modified; reducing agents like sodium borohydride are typically used.
Substitution The amino and hydroxyl groups can participate in substitution reactions with alkyl halides or acyl chlorides.

Antiproliferative Effects

Studies have demonstrated that 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro assays indicated that this compound inhibited the growth of HCT116 cells by over 85%.
  • The IC50 values for related compounds have been reported in the range of 120–350 nM across different cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Lines : A study highlighted that structural modifications in thieno[2,3-b]pyridine derivatives significantly impact their antiproliferative activity. The most effective analogs retained specific functional groups that optimize their interaction with biological targets.
  • Mechanistic Studies : Research has shown that the inhibition of CDK8 leads to downstream effects on gene expression related to cell proliferation and survival, reinforcing the therapeutic potential of this compound in oncology.

Comparative Analysis with Similar Compounds

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol can be compared with other thieno[2,3-b]pyridine derivatives:

Compound Target Activity IC50 (nM)
Compound ACDK8 Inhibition120
Compound BCDK8 Inhibition200
Compound CNon-specific>350

This comparison highlights the specificity and potency of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol relative to its analogs.

Q & A

Q. Methodological Fixes :

  • Conduct enantioselective synthesis and chiral chromatography .
  • Standardize bioassays using positive controls (e.g., noradrenaline for adrenergic activity) .

Advanced: What strategies optimize reaction yield and scalability for this compound?

Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Catalyst Tuning : Ammonium acetate promotes cyclocondensation, but substituting with morpholine or piperidine may improve thienopyridine ring closure .
  • Temperature Control : Gradual heating (e.g., 80°C for 2 hours) reduces decomposition of heat-sensitive nitrile groups .

Scalability : Pilot-scale reactions (50–100 mL ethanol) show consistent yields (~68%) , but continuous flow systems could enhance throughput.

Advanced: How is the stability of this compound assessed under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 24–48 hours, monitoring degradation via HPLC. Carbamate or ester linkages in analogous structures show <10% decomposition .
  • Oxidative Stress Resistance : Evaluate ROS scavenging using DPPH radical assays. Benzene-1,2-diol moieties exhibit IC₅₀ values of ~20 μM, comparable to hydroxytyrosol .
  • Metabolic Fate : Liver microsome assays (e.g., murine or human) identify phase I metabolites (e.g., O-methylation or sulfation) .

Advanced: What computational tools aid in predicting the biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with adrenergic receptors (α/β subtypes) or oxidoreductases (e.g., FAD-dependent enzymes) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thienopyridine ring) with activity against cancer cell lines (e.g., IC₅₀ values from MTT assays) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity risks .

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